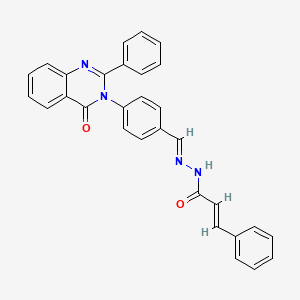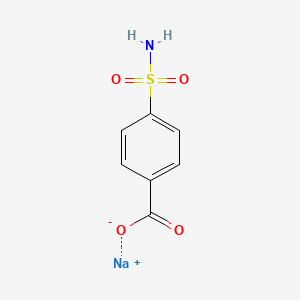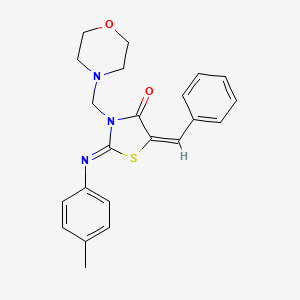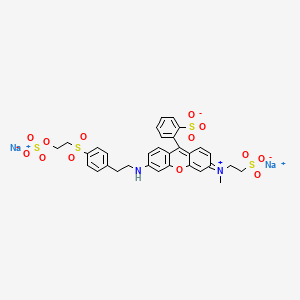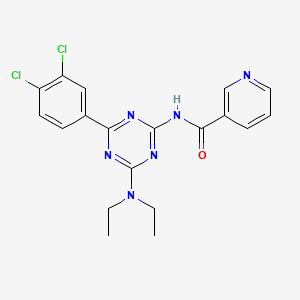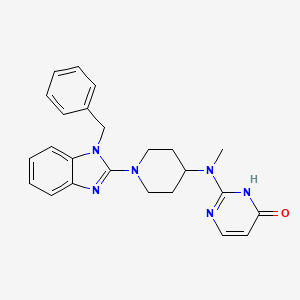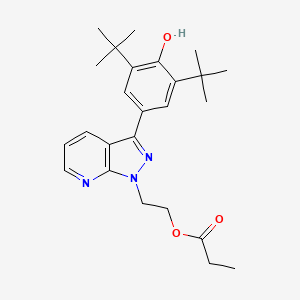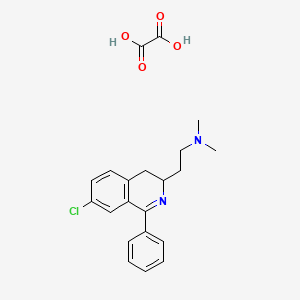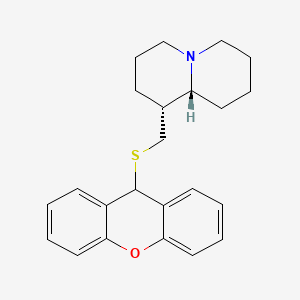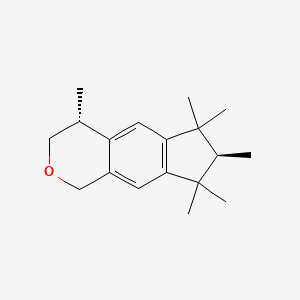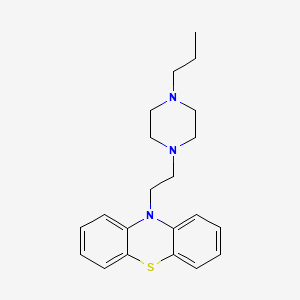
Phenothiazine, 10-(2-(4-propyl-1-piperazinyl)ethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “P 933” is a synthetic chemical with significant applications in various fields, including chemistry, biology, medicine, and industry. It is known for its unique properties and versatility, making it a valuable compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of “P 933” involves several steps, starting with the selection of appropriate precursors. The reaction conditions typically include controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high purity and yield. The synthetic routes may vary depending on the desired application and the scale of production.
Industrial Production Methods: In industrial settings, the production of “P 933” is optimized for large-scale manufacturing. This involves the use of advanced equipment and technologies to ensure consistent quality and efficiency. The process may include continuous flow reactors, automated control systems, and stringent quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions: “P 933” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its functionality for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving “P 933” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate, while reduction reactions may involve the use of hydrogen gas in the presence of a catalyst.
Major Products Formed: The major products formed from the reactions of “P 933” depend on the specific reaction conditions and reagents used
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, “P 933” is used as a reagent and intermediate in the synthesis of other compounds. Its unique properties make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, “P 933” is used to study cellular processes and molecular interactions. It can serve as a probe or marker in various assays and experiments, providing insights into the underlying mechanisms of biological systems.
Medicine: In medicine, “P 933” has potential therapeutic applications. It may be used as a drug candidate for treating specific diseases or as a diagnostic tool for detecting certain conditions. Its unique properties make it a promising compound for further research and development in the pharmaceutical industry.
Industry: In industrial applications, “P 933” is used in the production of various materials and products. Its versatility and stability make it suitable for use in manufacturing processes, including the production of polymers, coatings, and specialty chemicals.
Wirkmechanismus
The mechanism of action of “P 933” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. For example, in medicinal applications, “P 933” may bind to specific receptors or enzymes, modulating their activity and leading to therapeutic effects. The detailed molecular mechanisms and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to “P 933” include other synthetic chemicals with comparable structures and properties. These may include compounds used in similar applications or with similar mechanisms of action.
Uniqueness: What sets “P 933” apart from similar compounds is its unique combination of properties, such as its stability, reactivity, and versatility. These characteristics make it a valuable compound for a wide range of applications, from scientific research to industrial production.
Eigenschaften
CAS-Nummer |
103506-91-8 |
|---|---|
Molekularformel |
C21H27N3S |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
10-[2-(4-propylpiperazin-1-yl)ethyl]phenothiazine |
InChI |
InChI=1S/C21H27N3S/c1-2-11-22-12-14-23(15-13-22)16-17-24-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)24/h3-10H,2,11-17H2,1H3 |
InChI-Schlüssel |
KKVDNAMPFZZGON-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCN(CC1)CCN2C3=CC=CC=C3SC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


